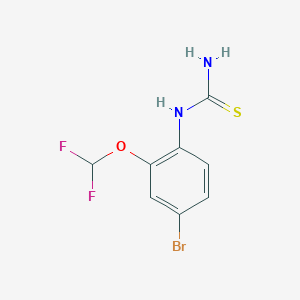
4-Bromo-2-difluoromethoxyphenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-difluoromethoxyphenylthiourea is a chemical compound characterized by its bromine and difluoromethoxy functional groups attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-difluoromethoxyphenylthiourea typically involves the following steps:
Bromination: The starting material, 2-difluoromethoxyphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-difluoromethoxyphenol.
Thiourea Formation: The brominated compound is then reacted with thiourea under suitable conditions (e.g., heating in an inert atmosphere) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-difluoromethoxyphenylthiourea can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 4-Hydroxy-2-difluoromethoxyphenylthiourea
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-difluoromethoxyphenylthiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: The compound can be used in the production of materials and chemicals that require specific functional groups for their properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-difluoromethoxyphenylthiourea exerts its effects involves its interaction with molecular targets and pathways. The bromine and difluoromethoxy groups can influence the compound's binding affinity to certain enzymes or receptors, leading to specific biological or chemical outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar in structure but with a trifluoromethyl group instead of difluoromethoxy.
4-Bromo-2-hydroxyphenylthiourea: Similar but with a hydroxyl group instead of difluoromethoxy.
Uniqueness: 4-Bromo-2-difluoromethoxyphenylthiourea is unique due to the presence of the difluoromethoxy group, which imparts different chemical and physical properties compared to similar compounds. This group can affect the compound's reactivity, solubility, and biological activity, making it distinct in its applications.
Properties
Molecular Formula |
C8H7BrF2N2OS |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF2N2OS/c9-4-1-2-5(13-8(12)15)6(3-4)14-7(10)11/h1-3,7H,(H3,12,13,15) |
InChI Key |
HQWQZWPUHNFITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
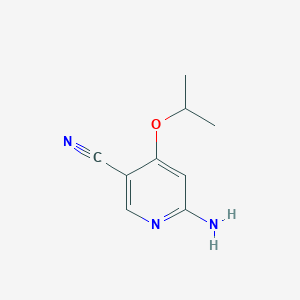
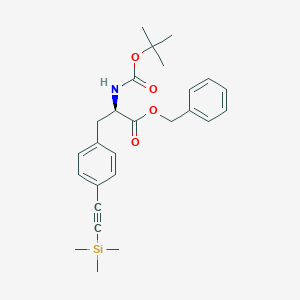
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

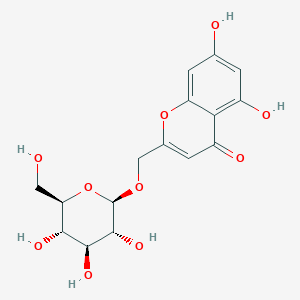
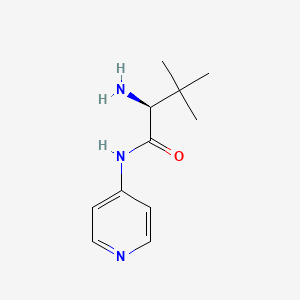
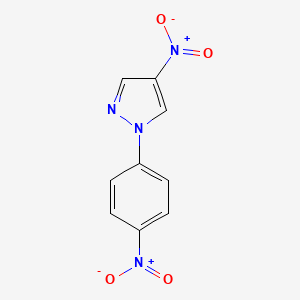
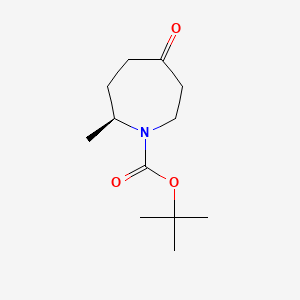
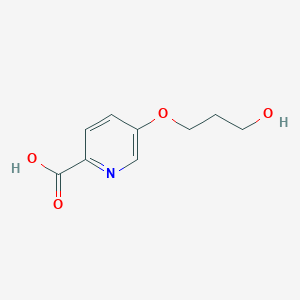
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
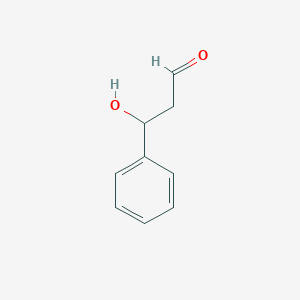
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
